molecular formula C13H15NO3 B14316179 1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one CAS No. 107253-70-3

1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one

Katalognummer: B14316179
CAS-Nummer: 107253-70-3
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: KWCRXUAWBCBFAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a compound of interest for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using catalysts and specific reaction conditions to facilitate the process.

Analyse Chemischer Reaktionen

1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the reaction conditions and the reagents used.

Wirkmechanismus

The mechanism of action of 1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

107253-70-3

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

1-[2-(4-methoxyphenyl)acetyl]pyrrolidin-2-one

InChI

InChI=1S/C13H15NO3/c1-17-11-6-4-10(5-7-11)9-13(16)14-8-2-3-12(14)15/h4-7H,2-3,8-9H2,1H3

InChI-Schlüssel

KWCRXUAWBCBFAM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC(=O)N2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.